![molecular formula C16H13ClN2O3S2 B2711278 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421481-07-3](/img/structure/B2711278.png)
2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Description
“2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of aromatic heterocycle . This compound also contains a 3-chlorophenylsulfonyl group and an azetidin-3-yl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazole derivatives, are often synthesized via condensation reactions of substituted benzaldehydes and acetone in alkaline ethanolic solution .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazoles, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Scientific Research Applications
Microwave Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound of interest. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant pharmacological potential (Mistry & Desai, 2006).
Antimicrobial Activity of Azetidinone Derivatives
Another study focused on the synthesis, characterization, and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds exhibited promising antibacterial and antifungal activities, showcasing the potential of azetidinone derivatives in combating microbial infections (Shah et al., 2014).
Novel Synthesis Approaches and Antimicrobial Evaluation
Prajapati and Thakur (2014) detailed the synthesis of novel azetidinones and their evaluation for antibacterial and antifungal properties. This research underscores the utility of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Application in Corrosion Inhibition
Yadav, Sharma, and Kumar (2015) investigated the effectiveness of thiazole derivatives, closely related to the compound , as corrosion inhibitors for steel in hydrochloric acid solution. Their findings demonstrate the compounds' potential in protecting industrial materials from corrosion (Yadav, Sharma, & Kumar, 2015).
Anticancer Applications
A study by Rostom (2006) explored the synthesis of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores, showing broad-spectrum antitumor activity against various cancer cell lines. This indicates the potential application of similar compounds in cancer therapy (Rostom, 2006).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-4-3-5-13(8-11)24(20,21)19-9-12(10-19)22-16-18-14-6-1-2-7-15(14)23-16/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDFGAQIVNMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole |
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